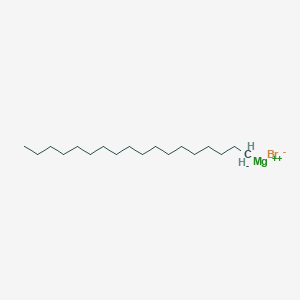
N-Octadecylmagnesium bromide, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Glycopolymer Research
N-Octadecylmagnesium bromide in THF is used in the synthesis of glycopolymers . These polymers are potent candidates for biomedical applications due to their ability to exploit multivalent carbohydrate-lectin interactions . Glycosylated polymers can be utilized for targeted drug delivery to certain cell types bearing the corresponding lectin receptors . The specificity of recognition to receptors binding to the same sugar unit (e.g., mannose) is a fundamental challenge in glycopolymer research .
Lectin Recognition
The compound plays a crucial role in lectin recognition . Variation of polymer backbone chirality has emerged as an effective method to distinguish between lectins on a molecular level . The results highlight the importance of structural complexity in advancing glycopolymer synthesis .
Development of Electrolytes for Rechargeable Magnesium Batteries
N-Octadecylmagnesium bromide in THF has been used in the development of electrolytes for rechargeable magnesium (Mg) batteries . It elucidates the intrinsic driving force of the evolution from Grignard-based electrolytes to electrolytes based on simple Mg salts .
Investigation of Carbohydrate-Lectin Interactions
This compound is used in the investigation of carbohydrate-lectin interactions . Owing to the multivalent structure, these polymers with pendant carbohydrates exhibit strong interactions with their lectin counterparts .
Fabrication of Glycopolymers
N-Octadecylmagnesium bromide in THF is used in the fabrication of glycopolymers . These polymers have the ability to distinguish between lectins .
Investigation of Interfacial Phenomena in Electrochemical Energy Storage Systems
The compound is used in the investigation of interfacial phenomena and material properties in electrochemical energy storage systems .
properties
IUPAC Name |
magnesium;octadecane;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37.BrH.Mg/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;;/h1,3-18H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYQIXDHCLAVCF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC[CH2-].[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecylmagnesium bromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[trans-2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6307619.png)


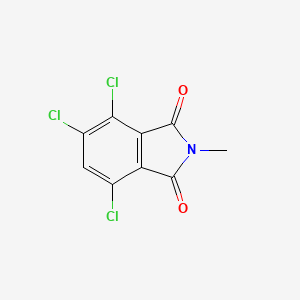

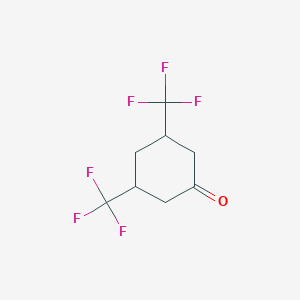
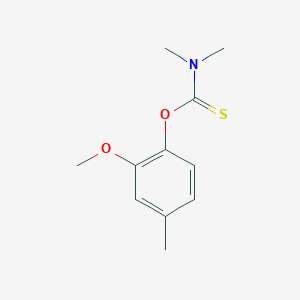
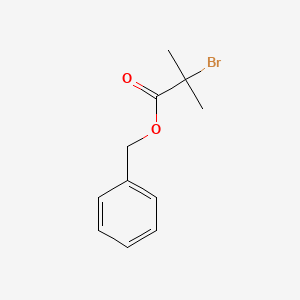
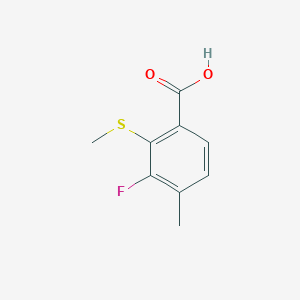

![4,4-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione](/img/structure/B6307698.png)

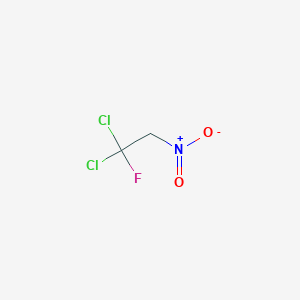
![5-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6307718.png)